molecular formula C36H52Na2O9S2 B1252062 Adociasulfate-2

Adociasulfate-2

Cat. No.: B1252062
M. Wt: 738.9 g/mol
InChI Key: LLFWGACFIWPWDA-TZYHAVDYSA-L
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

ADOCIASULFATE-2 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of the original compound, with modifications to the hydroquinone or sulfate groups.

Comparison with Similar Compounds

ADOCIASULFATE-2 is part of a family of sulfated triterpenoid hydroquinone compounds derived from marine sponges. Similar compounds include:

Properties

Molecular Formula

C36H52Na2O9S2

Molecular Weight

738.9 g/mol

IUPAC Name

disodium;[(1R,2S,5S,13S,14R,17R,18S,21S,26S,28S)-1,5,14,18,22,22,26-heptamethyl-7-sulfonatooxy-27-oxaheptacyclo[15.13.0.02,14.05,13.06,11.018,28.021,26]triaconta-6,8,10-trien-10-yl] sulfate

InChI

InChI=1S/C36H54O9S2.2Na/c1-31(2)15-8-16-36(7)25(31)11-18-34(5)27-12-17-33(4)26(32(27,3)20-14-29(34)43-36)13-19-35(6)28(33)21-22-23(44-46(37,38)39)9-10-24(30(22)35)45-47(40,41)42;;/h9-10,25-29H,8,11-21H2,1-7H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2/t25-,26+,27+,28-,29-,32+,33+,34-,35-,36-;;/m0../s1

InChI Key

LLFWGACFIWPWDA-TZYHAVDYSA-L

Isomeric SMILES

C[C@]12CC[C@H]3[C@]([C@@H]1CC[C@@]4([C@@H]2CC[C@]5([C@H]4CC6=C(C=CC(=C65)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C)(CC[C@@H]7[C@@](O3)(CCCC7(C)C)C)C.[Na+].[Na+]

Canonical SMILES

CC1(CCCC2(C1CCC3(C4CCC5(C(C4(CCC3O2)C)CCC6(C5CC7=C(C=CC(=C76)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C)C)C)C.[Na+].[Na+]

Synonyms

adociasulfate-2
AS-2 cpd

Origin of Product

United States

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